Overall Evidence Gap Assessment for 2-Allyl-2-phenyl-4-pentenamide (CAS 3563-57-3)
A systematic search of the scientific and patent literature (PubChem, ChEMBL, BindingDB, ScienceDirect, PubMed, Google Patents) was conducted to identify quantitative, comparator-based evidence that could differentiate 2-allyl-2-phenyl-4-pentenamide (CAS 3563-57-3) from its closest analogs. No primary research paper, patent, or curated database record was found that reports any quantitative measurement of biological activity, catalytic performance, physicochemical property, or stability profile that simultaneously meets the following three conditions: (1) data are specifically attributed to CAS 3563-57-3; (2) data are quantitative; and (3) a named comparator analog or baseline is measured under identical experimental conditions. Several BindingDB entries initially appeared relevant but upon structural verification (InChI/SMILES cross-check) were found to correspond to different chemotypes, including p-aminophenyl derivatives, p-dimethylaminophenyl derivatives, or entirely distinct scaffolds. The chemoenzymatic literature on 2-aryl-4-pentenamides [1] provides class-level precedent for differential reactivity but does not report isolated performance metrics for the unsubstituted phenyl congener. Consequently, all potential evidence dimensions were downgraded to 'Supporting evidence' or excluded. This Evidence_Item serves as a transparent declaration of the current evidence gap.
| Evidence Dimension | All potential differentiation dimensions (biological activity, reactivity, selectivity, physicochemical properties) |
|---|---|
| Target Compound Data | No quantitative data available in primary literature, patents, or authoritative databases for CAS 3563-57-3. |
| Comparator Or Baseline | Closest analogs with published data include 2-allyl-2-(p-aminophenyl)-4-pentenamide (CAS 7447-50-9) and 2-allyl-2-(p-hydroxyphenyl)-4-pentenamide, but data are not from head-to-head studies with the target compound. |
| Quantified Difference | Cannot be calculated; no overlapping quantitative dataset exists. |
| Conditions | N/A – no qualifying experimental context identified. |
Why This Matters
Scientifically rigorous procurement decisions require quantitative differentiation data; in their absence, the compound must be evaluated as a screening-grade building block with uncharacterized performance relative to its analogs, and any comparative claim made by vendors should be independently verified before downstream use.
- [1] Wang, M.-X. et al. (2002). Highly enantioselective biotransformations of 2-aryl-4-pentenenitriles, a novel chemoenzymatic approach to (R)-(−)-baclofen. Tetrahedron Letters, 43(37), 6617–6620. View Source
